4-Chloroquinoline-3,7-dicarbonitrile
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Overview
Description
4-Chloroquinoline-3,7-dicarbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3,7-dicarbonitrile typically involves the reaction of 4-chloroaniline with malononitrile in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and chlorination. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and purity of the final product. The industrial process may also include additional steps such as solvent recovery and waste management to ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinoline-3,7-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position is highly reactive and can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides and reduction to form dihydroquinolines.
Cyclization: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and primary amines are commonly used under mild to moderate heating conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Major Products Formed:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines and tetrahydroquinolines.
Scientific Research Applications
4-Chloroquinoline-3,7-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloroquinoline-3,7-dicarbonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.
Uniqueness: 4-Chloroquinoline-3,7-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual nitrile groups make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C11H4ClN3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
4-chloroquinoline-3,7-dicarbonitrile |
InChI |
InChI=1S/C11H4ClN3/c12-11-8(5-14)6-15-10-3-7(4-13)1-2-9(10)11/h1-3,6H |
InChI Key |
MYTCRHFESKBIJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C#N)C#N)Cl |
Origin of Product |
United States |
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